molecular formula C8H9N3S B1436857 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole CAS No. 1566827-20-0

4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole

Cat. No. B1436857
M. Wt: 179.24 g/mol
InChI Key: PONOWOVJXRSHDS-UHFFFAOYSA-N
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Description

“4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding various intermediates. These intermediates are then converted into corresponding amides, sulfonamides, ureas, and thioureas .


Molecular Structure Analysis

The molecular structure of “4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole” would be complex due to the presence of multiple rings and functional groups. The imidazole ring is a key structural component .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole” would depend on its specific molecular structure. As an organic heterocyclic compound, it would likely have properties common to other similar compounds .

Scientific Research Applications

Cytotoxicity Evaluation
Various 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazole and 3,4-disubstituted-7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazine derivatives were synthesized and their cytotoxic effects on noncancer (F2408) and cancer (5RP7) cells were evaluated. The compounds showed varying degrees of cytotoxicity, with some demonstrating a higher cytotoxic effect on 5RP7 cancer cells compared to control cells after 24 hours (Meriç et al., 2008).

Antimicrobial Applications

Antimicrobial Activity Evaluation
A series of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles were synthesized and characterized. These compounds exhibited promising antimicrobial activities, assessed using the microbroth dilution technique, against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).

Inhibitory and Therapeutic Potentials

Anticancer Efficacy and Molecular Docking
Imidazo[2,1-b]thiazole scaffolds, with incorporated thiadiazole derivatives, were synthesized and screened for their anti-proliferative efficacy on hepatic cancer cell lines (HepG2). The compounds displayed good anticancer activity, and molecular docking studies indicated strong binding interactions with Glypican-3 protein, a target for hepatocellular carcinoma treatment, making them promising drug candidates (Rashdan et al., 2020).

properties

IUPAC Name

4-methyl-2-(2-methyl-1H-imidazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-4-12-8(10-5)7-3-9-6(2)11-7/h3-4H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONOWOVJXRSHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CN=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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